molecular formula C17H22N4O5 B3748112 N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No. B3748112
M. Wt: 362.4 g/mol
InChI Key: HGHOTAFSXHIFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide, also known as DMNPB, is a synthetic compound that has gained attention in the field of scientific research due to its potential pharmacological properties. DMNPB is classified as a pyrazole-based compound and has been studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have various biochemical and physiological effects in cells. In cancer cells, N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to induce apoptosis by activating caspase enzymes, which are involved in the breakdown of cellular proteins. In Alzheimer's disease research, N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to reduce the accumulation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of amyloid-beta. In Parkinson's disease research, N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to protect dopaminergic neurons from oxidative stress by increasing the levels of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily verified through various analytical techniques. N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide also has a relatively low toxicity profile, making it suitable for use in cell culture and animal studies. However, N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetic properties are not well characterized, making it difficult to predict its efficacy in vivo.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to study its pharmacokinetic properties and evaluate its efficacy in animal models of disease. Additionally, N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide could be modified to improve its potency and selectivity for specific molecular targets. Overall, N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has the potential to be a valuable tool for scientific research and a promising candidate for the development of new therapeutics.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. In Alzheimer's disease research, N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques, a hallmark of the disease. In Parkinson's disease research, N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to protect dopaminergic neurons from oxidative stress, a key factor in the development of the disease.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5/c1-11-17(21(23)24)12(2)20(19-11)9-5-6-16(22)18-14-10-13(25-3)7-8-15(14)26-4/h7-8,10H,5-6,9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOTAFSXHIFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=C(C=CC(=C2)OC)OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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